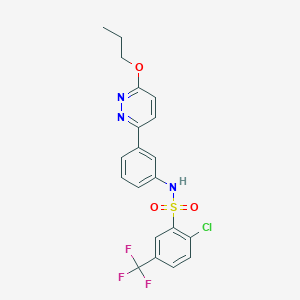
2-chloro-N-(3-(6-propoxypyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a trifluoromethyl group, and a pyridazine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfonamide and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride.
Addition of the Trifluoromethyl Group: This can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-[3-(6-METHOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE
- 2-CHLORO-N-[3-(6-ETHOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE
Uniqueness
The unique combination of the propoxy group, pyridazine ring, and trifluoromethyl group in 2-CHLORO-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE distinguishes it from similar compounds
Properties
Molecular Formula |
C20H17ClF3N3O3S |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
2-chloro-N-[3-(6-propoxypyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H17ClF3N3O3S/c1-2-10-30-19-9-8-17(25-26-19)13-4-3-5-15(11-13)27-31(28,29)18-12-14(20(22,23)24)6-7-16(18)21/h3-9,11-12,27H,2,10H2,1H3 |
InChI Key |
BVOWATVCRUEPIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















